
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea, also known as HEIU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been found to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell proliferation. This compound has also been found to modulate the activity of several signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth, survival, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-oxidant activities. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have anti-oxidant activity, which may help to protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea for lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, this compound has been found to have neuroprotective and immunomodulatory effects, making it a promising candidate for further research in these fields. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea. One area of interest is the development of novel this compound derivatives with improved potency and selectivity. Another area of interest is the investigation of the potential therapeutic applications of this compound in neurology and immunology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in cancer research. Overall, this compound is a promising compound with a range of potential therapeutic applications, making it an important area of research for the future.
Métodos De Síntesis
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea can be synthesized through a multi-step process involving the reaction of indole-3-carboxaldehyde with ethyl carbamate, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. This method has been successfully used to produce this compound in the laboratory.
Aplicaciones Científicas De Investigación
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea has been studied extensively for its potential therapeutic applications in a variety of fields, including cancer research, neurology, and immunology. In cancer research, this compound has been found to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and leukemia. In neurology, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been found to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(2-hydroxyethyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-6-5-12-11(16)14-10-7-13-9-4-2-1-3-8(9)10/h1-4,7,13,15H,5-6H2,(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFEGVUWDPUAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

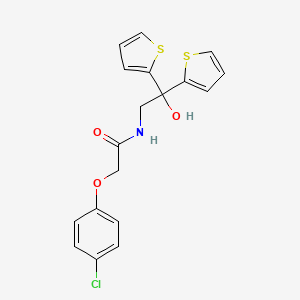
![9-Methyl-6-[4-(thian-4-yl)-1,4-diazepan-1-yl]purine](/img/structure/B2856010.png)
![N-[cyano(cyclopropyl)methyl]-2-sulfanyl-1,3-benzoxazole-6-carboxamide](/img/structure/B2856011.png)
![N-cyclopentyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2856015.png)
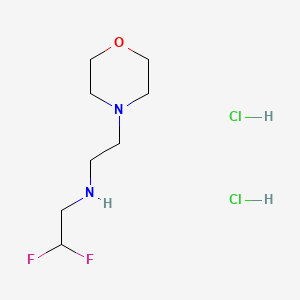


![Methyl 6-[(4-carbamoylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2856020.png)
![1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone](/img/structure/B2856021.png)
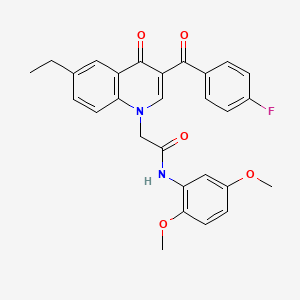

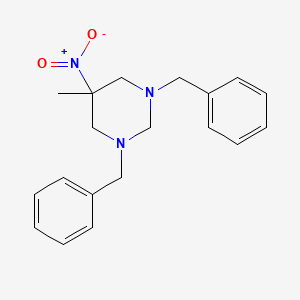
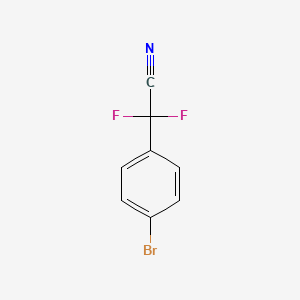
![4-(N-methyl-N-phenylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2856030.png)